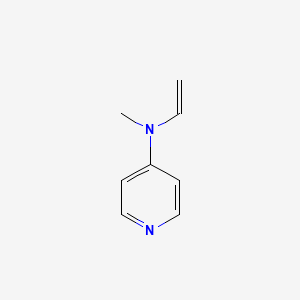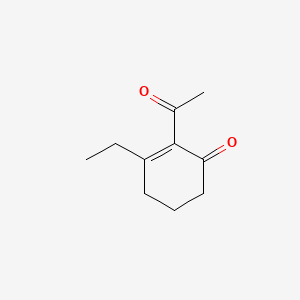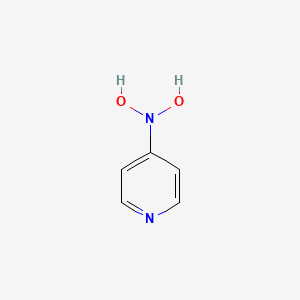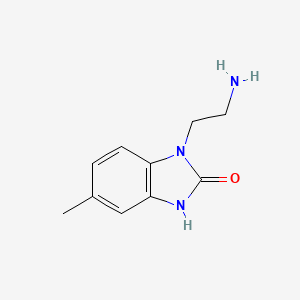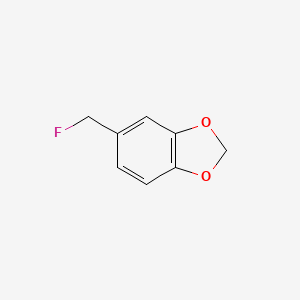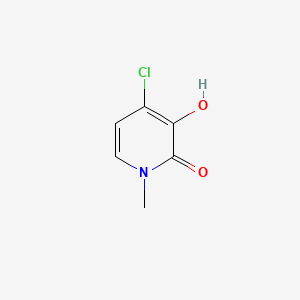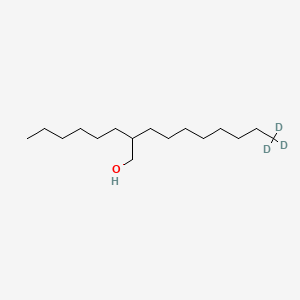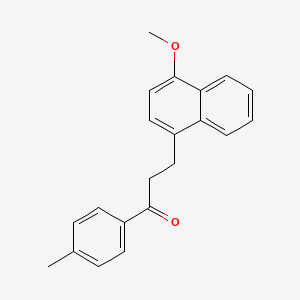![molecular formula C16H25BO5 B13837104 [(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes or alkenes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods: Industrial production methods for boronic esters often involve the use of stoichiometric methods such as homologation and lithiation-borylation, as well as catalytic methods like hydroboration, conjugate addition, and diboration .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism by which trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Vergleich Mit ähnlichen Verbindungen
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C16H25BO5 |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H25BO5/c1-15(2,18)16(3,4)22-17(19)8-7-12-9-13(20-5)11-14(10-12)21-6/h7-11,18-19H,1-6H3/b8-7+ |
InChI-Schlüssel |
YIRUUZGNDRRTJF-BQYQJAHWSA-N |
Isomerische SMILES |
B(/C=C/C1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Kanonische SMILES |
B(C=CC1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



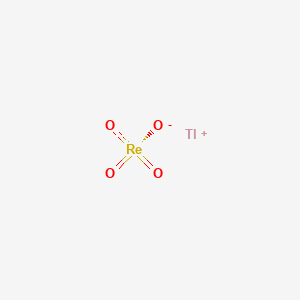

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)

